molecular formula C31H32Cl2N2O4 B12037047 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12037047
M. Wt: 567.5 g/mol
InChI Key: IWTASJNLLDFNIK-ORIPQNMZSA-N
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Description

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzyloxy-methylbenzoyl intermediate: This step involves the reaction of 4-(benzyloxy)-3-methylbenzaldehyde with appropriate reagents to form the intermediate.

    Introduction of the dichlorophenyl group: The intermediate is then reacted with 3,4-dichlorophenyl reagents under specific conditions to introduce the dichlorophenyl group.

    Formation of the pyrrol-2-one ring: The final step involves the cyclization of the intermediate to form the pyrrol-2-one ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological molecules are studied. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-3-methylbenzaldehyde
  • 3,4-dichlorophenyl derivatives
  • Pyrrol-2-one analogs

Uniqueness

The uniqueness of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C31H32Cl2N2O4

Molecular Weight

567.5 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H32Cl2N2O4/c1-4-34(5-2)15-16-35-28(22-11-13-24(32)25(33)18-22)27(30(37)31(35)38)29(36)23-12-14-26(20(3)17-23)39-19-21-9-7-6-8-10-21/h6-14,17-18,28,36H,4-5,15-16,19H2,1-3H3/b29-27+

InChI Key

IWTASJNLLDFNIK-ORIPQNMZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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